molecular formula C23H27N5O B11987685 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11987685
M. Wt: 389.5 g/mol
InChI Key: HCFZJJBGMKGION-BUVRLJJBSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a pyrazole ring, and a carbohydrazide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H27N5O/c1-16(2)13-17-5-9-19(10-6-17)21-14-22(26-25-21)23(29)27-24-15-18-7-11-20(12-8-18)28(3)4/h5-12,14-16H,13H2,1-4H3,(H,25,26)(H,27,29)/b24-15+

InChI Key

HCFZJJBGMKGION-BUVRLJJBSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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